molecular formula C9H17NO2 B1378745 3,7-Dioxa-10-azaspiro[5.6]dodecane CAS No. 1797417-98-1

3,7-Dioxa-10-azaspiro[5.6]dodecane

Cat. No. B1378745
M. Wt: 171.24 g/mol
InChI Key: XGGXIYRWPLEVRV-UHFFFAOYSA-N
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Description

3,7-Dioxa-10-azaspiro[5.6]dodecane is a heterocyclic organic compound. It has a spiro-bridge that connects two nitrogen atoms and a cyclic ether group. The CAS Number is 1797417-98-1 .


Molecular Structure Analysis

The IUPAC Name for this compound is 3,7-dioxa-10-azaspiro[5.6]dodecane . The InChI Code is 1S/C9H17NO2/c1-4-10-5-8-12-9(1)2-6-11-7-3-9/h10H,1-8H2 . The molecular weight is 171.24 .


Physical And Chemical Properties Analysis

The compound is a liquid at room temperature . The storage temperature is room temperature .

Scientific Research Applications

Synthesis of New Derivatives

Research has been conducted on the efficient synthesis of new derivatives involving the aminomethylation of 2,4-Dioxo-3-azaspiro[5.5]undecane-1,5-dicarbonitrile, leading to the formation of 3,7-Diazaspiro- [bicyclo[3.3.1]nonane-9,1′-cyclohexane] derivatives. This synthesis showcases the compound's potential in creating structurally complex molecules for further chemical exploration (Khrustaleva et al., 2018).

Cascade Cyclization Processes

The novel Prins cascade process has been utilized for the synthesis of 1,9-dioxa-4-azaspiro[5.5]undecane derivatives, highlighting the compound's role in facilitating the synthesis of spiromorpholinotetrahydropyran derivatives through Prins bicyclization. This process demonstrates the compound's utility in creating new molecular architectures (Reddy et al., 2014).

Electrochemical Applications

An innovative application involves the asymmetric electrochemical lactonization of diols on a chiral 1-azaspiro[5.5]undecane N-oxyl radical mediator-modified graphite felt electrode. This method showcases the compound's potential in the field of electrocatalytic oxidation, leading to the production of optically active lactones with high enantiopurity (Kashiwagi et al., 2003).

Environmental Applications

Another significant application is found in the removal efficiency of a calix[4]arene-based polymer for water-soluble carcinogenic direct azo dyes and aromatic amines. This polymer, synthesized by incorporating 1,4-dioxa-8-azaspiro-[4.5]decane, demonstrates the compound's relevance in environmental cleanup and pollution control (Akceylan et al., 2009).

Pharmacological Research

In pharmacological research, derivatives of 1-oxa-8-azaspiro[4.5]decane have been evaluated as candidate radioligands for sigma-1 receptors. This study provides insight into the compound's potential for development into imaging agents for neurological disorders (Tian et al., 2020).

Safety And Hazards

The compound has been classified with the signal word “Danger” and is associated with the hazard statements H315, H318, and H335 . These hazard statements correspond to “Causes skin irritation”, “Causes serious eye damage”, and “May cause respiratory irritation” respectively .

properties

IUPAC Name

3,7-dioxa-10-azaspiro[5.6]dodecane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO2/c1-4-10-5-8-12-9(1)2-6-11-7-3-9/h10H,1-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGGXIYRWPLEVRV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCOC12CCOCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,7-Dioxa-10-azaspiro[5.6]dodecane

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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